6-Chloro-2,7-dimethyl-7H-purine

Purine Nucleoside Phosphorylase Enzyme Inhibition Antimetabolite Screening

6-Chloro-2,7-dimethyl-7H-purine (CAS 1708263-49-3) is a trisubstituted purine derivative bearing a chlorine atom at the C6 position and methyl groups at the C2 and N7 positions of the purine bicyclic scaffold. With a molecular formula of C7H8ClN5 and molecular weight of approximately 182.61 g/mol, this compound belongs to the chloropurine building-block family commonly employed in medicinal chemistry for constructing kinase inhibitor libraries and nucleoside analogue programs.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B11908943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,7-dimethyl-7H-purine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)N(C=N2)C
InChIInChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3
InChIKeyZLHFNNMIBDOPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,7-dimethyl-7H-purine Procurement Guide: Chemical Profile and Comparator Map


6-Chloro-2,7-dimethyl-7H-purine (CAS 1708263-49-3) is a trisubstituted purine derivative bearing a chlorine atom at the C6 position and methyl groups at the C2 and N7 positions of the purine bicyclic scaffold . With a molecular formula of C7H8ClN5 and molecular weight of approximately 182.61 g/mol, this compound belongs to the chloropurine building-block family commonly employed in medicinal chemistry for constructing kinase inhibitor libraries and nucleoside analogue programs . The closest structural analogs include 6-chloropurine (CAS 1693-61-0), 2,6-dichloropurine (CAS 5451-40-1), 6-chloro-2-fluoropurine (CAS 1651-29-2), and 2,7-dimethyl-7H-purine (CAS 165062-65-7), each differing by a single substituent that profoundly alters reactivity and biological profile .

Why 6-Chloro-2,7-dimethyl-7H-purine Cannot Be Replaced by Generic Chloropurine Building Blocks


Purine-based building blocks are not functionally interchangeable despite sharing a common scaffold. The regiochemical identity and number of chlorine substituents critically determine synthetic reactivity: 2,6-dichloropurine undergoes sequential amination at the more electrophilic C6 position before C2, while 6-chloropurine offers only a single displacement site [1]. The addition of an N7-methyl group shields the imidazole ring from electrophilic attack and alters tautomeric equilibrium, fundamentally changing nucleoside coupling regioselectivity compared to N7-unsubstituted analogs [2]. Furthermore, published screening data within BindingDB reveal that closely related purine derivatives differ by 100-fold to over 1000-fold in target affinity, underscoring that even single-substituent modifications produce dramatically divergent biological outcomes [3]. For procurement, selecting the exact substitution pattern is therefore critical to reproducibility in both synthetic chemistry and biological assay contexts.

Quantitative Differentiation Evidence for 6-Chloro-2,7-dimethyl-7H-purine Against Closest Comparators


PNP Enzyme Inhibition vs. 6-Chloropurine and 2,6-Dichloropurine Derivatives

6-Chloro-2,7-dimethyl-7H-purine was evaluated for inhibition of purine nucleoside phosphorylase (PNP) activity, yielding an IC50 value of 1.33 × 10³ nM (1.33 µM) as measured by the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This represents the sole enzymatic activity datapoint directly attributable to this specific substitution pattern in the curated ChEMBL/BindingDB corpus. By comparison, other chloropurine derivatives in the same assay series exhibit IC50 values spanning from low nanomolar to >100 µM, indicating that the C2-methyl/N7-methyl/C6-chloro triad confers a distinct, moderate PNP interaction profile [2]. No direct head-to-head comparison with the same assay and comparator compound has been published for this target.

Purine Nucleoside Phosphorylase Enzyme Inhibition Antimetabolite Screening

Synthetic Regioselectivity Advantage Conferred by N7-Methyl Blockade

The N7-methyl group in 6-chloro-2,7-dimethyl-7H-purine permanently blocks the imidazole N7 position, a site that is otherwise a major competing nucleophilic center during N9-alkylation and glycosylation reactions of 6-chloropurine [1]. In 6-chloropurine, N7 vs. N9 glycosylation typically produces isomeric mixtures requiring chromatographic separation; published studies on 6-substituted purine derivatives demonstrate that pre-installed N7 substituents eliminate N7/N9 regioselectivity ambiguity, directing substitution exclusively to the N9 position [2]. This pre-blocked architecture reduces synthetic step count by at least one protection/deprotection cycle and avoids product mixtures that lower isolated yields. Quantitative yield comparisons between N7-protected and unprotected routes have not been published for this exact compound, constituting a knowledge gap.

Regioselective Alkylation N7 Protection Purine Nucleoside Synthesis

C2-Methyl Substituent Effect on Lipophilicity vs. C2-Unsubstituted and C2-Chloro Analogs

The C2-methyl group in 6-chloro-2,7-dimethyl-7H-purine replaces the C2-hydrogen of 6-chloropurine or the C2-chlorine of 2,6-dichloropurine, producing a compound with intermediate lipophilicity. While experimentally measured logP values for this exact compound have not been located in authoritative databases, class-level SAR data indicate that a C2-methyl group increases logP by approximately 0.5–0.8 log units relative to the C2-unsubstituted analog, whereas a C2-chlorine atom increases logP by approximately 0.2–0.4 log units compared to the C2-H baseline [1]. The C2-methyl variant thus provides a distinct physicochemical profile—higher lipophilicity and greater metabolic stability toward certain oxidative enzymes compared to the C2-H analog, yet without the additional electrophilic reactivity of the C2-Cl center present in 2,6-dichloropurine [2].

Lipophilicity Modulation C2 Substitution Drug-like Property Tuning

Comparative Target Engagement Profile Across Adenosine, Ion Channel, and GPCR Panels

BindingDB contains affinity data for 6-chloro-2,7-dimethyl-7H-purine homologs and close analogs across multiple target classes relevant to purine chemogenomics. Adenosine A1 receptor affinity for related purine derivatives ranges from Ki = 2.63 nM to Ki = 35 nM to Ki > 1 × 10⁵ nM, demonstrating that the specific substitution pattern is the primary determinant of receptor engagement [1]. For ion channel targets, structurally related 6-chloropurine derivatives show NaV1.7 IC50 values of 240 nM, whereas other purine scaffold members are inactive (>1 × 10⁴ nM) at the same target [2]. At CXCR2, purine derivatives display IC50 values of 9.90 × 10³ nM, while at P2X7, IC50 values of 4.90 × 10⁴ nM have been recorded for certain analogs [3][4]. Direct affinity data for 6-chloro-2,7-dimethyl-7H-purine at these exact targets are not publicly available; however, the divergence in affinity across the purine scaffold family strongly supports that this specific substitution pattern will yield a unique target engagement fingerprint distinct from any single comparator.

Polypharmacology Target Selectivity Profiling Purine Chemogenomics

Supplier Purity Thresholds and ISO Certification for Regulated Research Environments

Commercially available 6-chloro-2,7-dimethyl-7H-purine is supplied at a minimum purity of 98% (NLT 98%) by ISO-certified manufacturers, with CAS registry number 1708263-49-3 uniquely identifying this substitution pattern . Alternative suppliers list the compound at 95% minimum purity, representing a meaningful quality differential for users requiring high-purity starting material . By contrast, the des-chloro analog 2,7-dimethyl-7H-purine (CAS 165062-65-7) is typically supplied at 97% purity, and 6-chloropurine (CAS 1693-61-0) is available at 99% purity from major reagent suppliers—differences that may affect price and suitability depending on the required purity specification for a given synthetic or biological workflow .

Quality Control ISO Certification Procurement Compliance

Divergent Photochemical Stability Relative to 2,6-Dichloropurine

Photochemical studies on chloropurine congeners reveal that 6-chloropurine and 2,6-dichloropurine undergo distinct phototransformation pathways under UVC excitation at 254 nm, with 2,6-dichloropurine exhibiting additional dimer formation pathways absent in the monochloro system [1]. While 6-chloro-2,7-dimethyl-7H-purine itself has not been evaluated in the published photochemical study series, the presence of only a single chlorine substituent at C6 (analogous to 6-chloropurine) and the N7-methyl group (which blocks tautomerization-dependent photoproducts) suggests a photodegradation profile that differs from both 2,6-dichloropurine and 6-chloropurine. Users handling compounds under UV-intensive conditions (e.g., photochemical synthesis, UV-monitored reactions) should consider that the monochloro N7-methyl architecture may offer intermediate photostability between the more labile 2,6-dichloro system and the non-chlorinated 2,7-dimethyl-7H-purine [2].

Photostability UVC Degradation Storage and Handling

Optimal Application Scenarios for 6-Chloro-2,7-dimethyl-7H-purine Based on Verified Evidence


N9-Selective Purine Library Synthesis Without Protection/Deprotection Steps

Medicinal chemistry teams constructing N9-substituted purine libraries can use 6-chloro-2,7-dimethyl-7H-purine as a pre-blocked scaffold that eliminates the N7/N9 regioselectivity problem inherent to 6-chloropurine [1]. The permanently methylated N7 position directs alkylation or glycosylation exclusively to N9, removing the need for N7 protection and deprotection steps. Subsequent nucleophilic aromatic substitution at C6 enables diversification with amines, thiols, or cross-coupling partners. This workflow is particularly advantageous in parallel synthesis and combinatorial library production where isomeric purification bottlenecks limit throughput [2].

PNP-Focused Fragment-Based Drug Discovery with Moderate-Affinity Starting Points

For PNP inhibitor programs, the IC50 of 1.33 µM provides a validated, moderate-affinity starting point in the micromolar range that is neither too potent (avoiding tool compound promiscuity) nor too weak to establish SAR trends [1]. This affinity window is suitable for fragment-growing and scaffold-hopping campaigns where initial binding must be measurable but improvable through iterative chemistry. Researchers can benchmark newly synthesized analogs against this datapoint to quantify improvements in PNP inhibition within the same assay framework [2].

Chemogenomic Profiling Panels Requiring Exact Substitution Pattern Control

Chemogenomics initiatives that correlate specific purine substitution patterns with target engagement profiles across kinase, GPCR, and ion channel panels require compounds where every substituent position is defined and documented [1]. 6-Chloro-2,7-dimethyl-7H-purine offers a unique triad (C2-methyl, N7-methyl, C6-chloro) not replicated by any single commercially available analog. Its inclusion in profiling sets alongside 6-chloropurine, 2,6-dichloropurine, and 2,7-dimethyl-7H-purine enables systematic deconvolution of the contribution of each substituent to target affinity and selectivity [2].

Synthetic Intermediate for C6-Diversified 2,7-Dimethylpurine Probe Compounds

As a synthetic intermediate, the C6-chlorine atom in 6-chloro-2,7-dimethyl-7H-purine serves as a versatile leaving group for nucleophilic displacement with amines, alkoxides, and thiols, while the C2 and N7 methyl groups remain inert under typical substitution conditions [1]. This enables the preparation of C6-diversified 2,7-dimethylpurine probe compounds for SAR studies without interference from competing reactivity at other positions—a significant advantage over 2,6-dichloropurine where sequential displacement requires careful control of reaction stoichiometry and temperature to avoid mixtures [2].

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